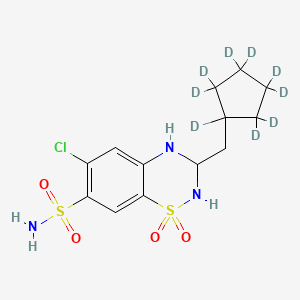
Cyclopenthiazide-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benesal-d9 is a novel compound with the chemical formula C13H9D9ClN3O4S2 and a molecular weight of 388.94 g/mol . It is a deuterated analog of a known compound, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable tool in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benesal-d9 involves multiple steps, starting with the preparation of the core structure followed by the introduction of deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of Benesal-d9 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through chromatography and crystallization to achieve the desired quality of the final product. The use of advanced analytical techniques ensures the consistency and reproducibility of the compound in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benesal-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Benesal-d9 into its reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
Benesal-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the biological fate of similar compounds.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Benesal-d9 involves its interaction with specific molecular targets and pathways. In the context of acute myeloid leukemia, Benesal-d9 has been shown to deplete leukemia stem cells and abolish chemotherapy-induced stem cell enrichment . This leads to the dramatic elimination of leukemia cell survival, making it a promising candidate for cancer therapy. The compound’s deuterated nature enhances its stability and efficacy, contributing to its unique mechanism of action.
Comparaison Avec Des Composés Similaires
Benesal-d9 is compared with other similar compounds such as:
3-Deazaneplanocin A (DZNep): A histone methylation inhibitor with anticancer effects.
Suberoylanilide Hydroxamic Acid (SAHA): A histone deacetylase inhibitor used in cancer therapy.
Decitabine (DAC): A DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes.
Benesal-d9 is unique due to its deuterated structure, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C13H18ClN3O4S2 |
|---|---|
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
6-chloro-3-[(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19)/i1D2,2D2,3D2,4D2,8D |
Clé InChI |
BKYKPTRYDKTTJY-MNQWDKBTSA-N |
SMILES isomérique |
[2H]C1(C(C(C(C1([2H])[2H])([2H])CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


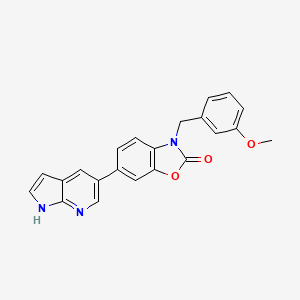
![(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B15145024.png)
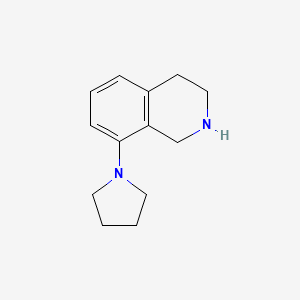
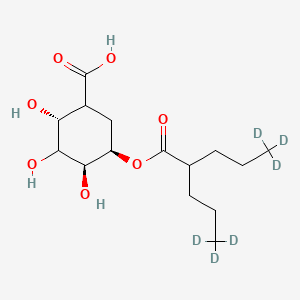
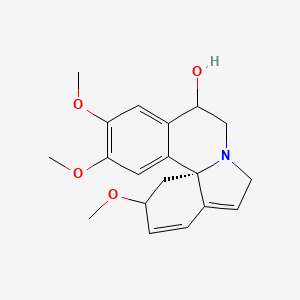
![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)


![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)

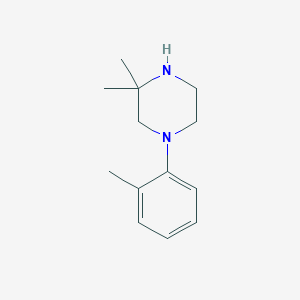
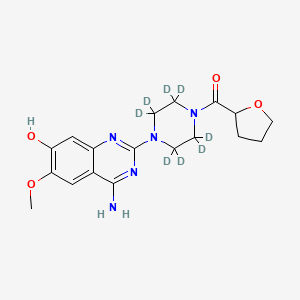
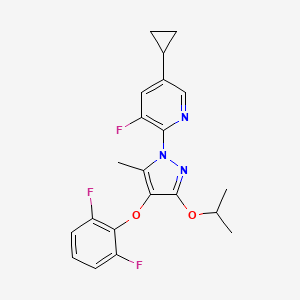
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)
